REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[F:10].[N+]([C:14]1[CH:19]=CC=C[CH:15]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[C:7]([F:8])=[C:6]2[C:5](=[CH:4][C:3]=1[F:10])[N:9]=[CH:19][CH:14]=[CH:15]2
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1F)N)F
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Name
|
ferrous sulfate
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.79 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
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OCC(O)CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated gently
|
Type
|
CUSTOM
|
Details
|
After the first vigorous reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for five hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
Nitrobenzene was removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C2C=CC=NC2=CC1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |